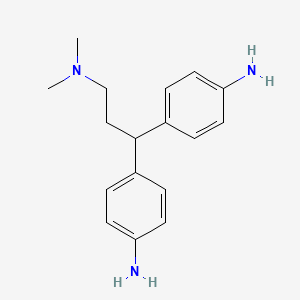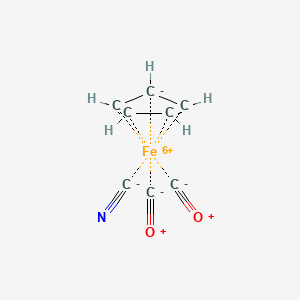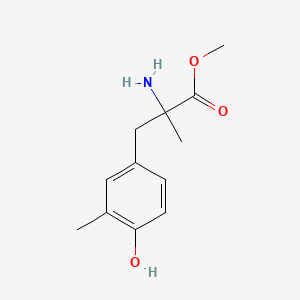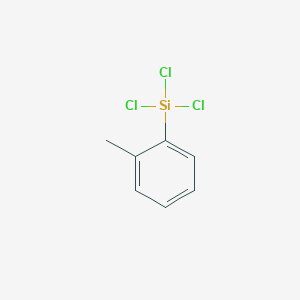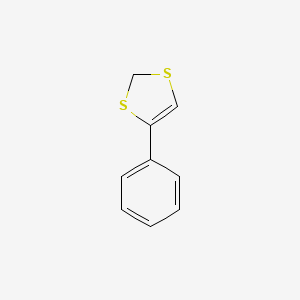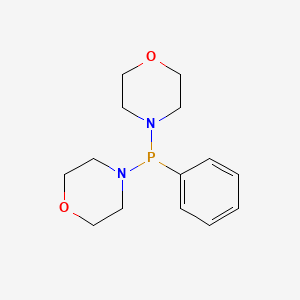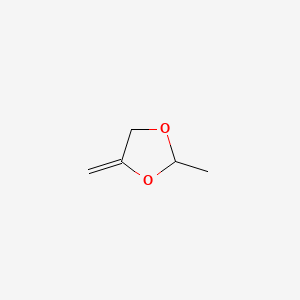
2-Methyl-4-methylene-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-methylene-1,3-dioxolane is an organic compound with the molecular formula C5H8O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methylene group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-4-methylene-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water continuously .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetalization or ketalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the compound .
化学反応の分析
Types of Reactions
2-Methyl-4-methylene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols .
科学的研究の応用
2-Methyl-4-methylene-1,3-dioxolane has several applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-4-methylene-1,3-dioxolane involves its ability to participate in ring-opening polymerization and other chemical transformations. The compound acts as a controlling comonomer in nitroxide-mediated polymerization, allowing for the production of well-defined, degradable polymers . The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives have shown potential in modulating oxidative stress and cytotoxicity .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the methylene group at the 4-position.
2-Methyl-1,3-dioxolane: Another similar compound with a methyl group at the 2-position.
2-Methylene-4-phenyl-1,3-dioxolane: A derivative with a phenyl group at the 4-position.
Uniqueness
2-Methyl-4-methylene-1,3-dioxolane is unique due to its methylene group at the 4-position, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions and applications that other dioxolanes may not be suitable for .
特性
CAS番号 |
14738-99-9 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC名 |
2-methyl-4-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h5H,1,3H2,2H3 |
InChIキー |
CDDPSIWBOGNOBA-UHFFFAOYSA-N |
正規SMILES |
CC1OCC(=C)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



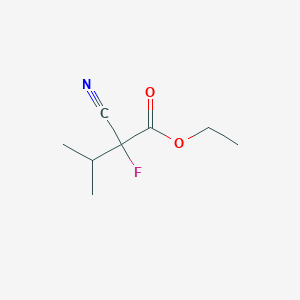

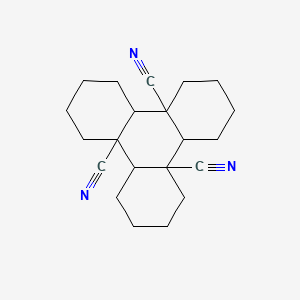
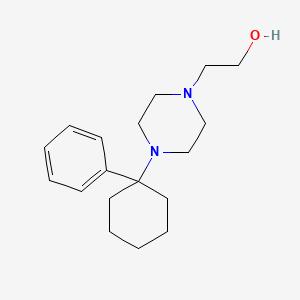

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
